molecular formula C13H14N2O2 B15357511 5-(4-morpholinyl)-1(2H)-Isoquinolinone CAS No. 630423-23-3

5-(4-morpholinyl)-1(2H)-Isoquinolinone

Cat. No.: B15357511
CAS No.: 630423-23-3
M. Wt: 230.26 g/mol
InChI Key: NMRTVZPAMDMWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Morpholinyl)-1(2H)-Isoquinolinone is a heterocyclic compound featuring an isoquinolinone core substituted with a morpholine moiety at the 5-position. The morpholine group, a six-membered ring containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the molecule.

Properties

CAS No.

630423-23-3

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-morpholin-4-yl-2H-isoquinolin-1-one

InChI

InChI=1S/C13H14N2O2/c16-13-11-2-1-3-12(10(11)4-5-14-13)15-6-8-17-9-7-15/h1-5H,6-9H2,(H,14,16)

InChI Key

NMRTVZPAMDMWIR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=CC3=C2C=CNC3=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Isoquinolinone derivatives differ primarily in substituent type, position, and molecular complexity. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications Source/Reference
5-(4-Morpholinyl)-1(2H)-Isoquinolinone Morpholine at C5 C₁₃H₁₄N₂O₂ 230.26 g/mol Potential PARP inhibition, solubility modulation Hypothetical (based on analogues)
6,7-Methylenedioxy-1(2H)-Isoquinolinone Methylenedioxy at C6, C7 C₁₀H₇NO₃ 189.17 g/mol Natural product (Corydalis, Coptis spp.), alkaloid precursor
5-[(4-Fluorobenzyl)oxy]-2-(3-methylbenzyl)-3,4-dihydro-1(2H)-Isoquinolinone Fluorobenzyloxy at C5, methylbenzyl at C2 C₂₄H₂₂FNO₂ 375.44 g/mol Synthetic, high lipophilicity (ChemSpider ID: 1611188)
4-Bromo-5-hydroxy-1(2H)-Isoquinolinone Bromo at C4, hydroxyl at C5 C₉H₆BrNO₂ 256.06 g/mol Halogenated derivative, potential halogen bonding in drug design
5-Hydroxy-4-(2-naphthalenyl)-1(2H)-Isoquinolinone Naphthyl at C4, hydroxyl at C5 C₁₉H₁₃NO₂ 287.31 g/mol Extended aromatic system, cholinesterase inhibition candidate
5-(2-Oxo-2-phenylethoxy)-1(2H)-Isoquinolinone (UPF 1069) Phenylethoxy at C5 C₁₇H₁₃NO₃ 283.29 g/mol Selective PARP2 inhibitor, prostate cancer research

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.